molecular formula C23H27N5O5 B1443712 H-Phe-Pro-Ala-pNA CAS No. 201738-99-0

H-Phe-Pro-Ala-pNA

Cat. No. B1443712
M. Wt: 453.5 g/mol
InChI Key: IQYNDHOCCCUVDQ-YSSFQJQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“H-Phe-Pro-Ala-pNA” is a peptide that has gained significant attention in recent years due to its wide range of applications in various scientific fields. It is cleaved by the sedolisins B, C, and D, tripeptidyl peptidases from Aspergillus fumigatus .


Molecular Structure Analysis

The molecular formula of “H-Phe-Pro-Ala-pNA” is C23H27N5O5 . The exact mass is 453.5 g/mol . The structure includes the amino acids phenylalanine (Phe), proline (Pro), and alanine (Ala), along with p-nitroaniline (pNA).


Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Phe-Pro-Ala-pNA” include a molecular weight of 453.5 g/mol and a molecular formula of C23H27N5O5 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.

Scientific Research Applications

Application in Studying Protease Specificity

p-Nitroanilides of amino acids and peptides, including H-Phe-Pro-Ala-pNA, have been utilized to study the specificity of proteases like cathepsins H and B in the brain. These studies involve understanding the hydrolysis of various peptide bonds by these enzymes. For instance, the specific activity of cathepsin H with various p-nitroanilides, including Phe-pNa and Pro-pNa, has been analyzed (Azarian et al., 1987).

Use in Cyclophilin Binding Studies

The interaction of peptides derived from H-Phe-Pro-Ala-pNA with human cyclophilin hCyp-18 has been investigated. Studies revealed that while Suc-Ala-Phe-pNA binds hCyp-18, only proline-containing peptides can effectively block the peptidyl-prolyl cis/trans isomerase activity. This suggests the existence of functionally independent subsites in the cyclophilin for proline and pNA (Demange et al., 2001).

Investigating Tripeptide Transport Mechanisms

Research on tripeptide transport mechanisms has utilized [3H]Phe-Pro-Ala. In a study involving rabbit renal brush-border membrane vesicles, the uptake of Phe-Pro-Ala under various conditions was examined to understand the transport of intact tripeptides across membranes. This research is significant for understanding the mechanisms of peptide transport in renal systems (Tiruppathì et al., 1990).

Role in Kinetic Studies of Diketopiperazine Formation

Phe-Pro-pNA, related to H-Phe-Pro-Ala-pNA, has been used to study the kinetics of diketopiperazine (DKP) formation. This research helps in understanding the aminolysis process and factors influencing the formation of DKP from peptides, which is relevant in peptide chemistry and pharmaceutical development (Goolcharran & Borchardt, 1998).

Applications in Studying Enzyme Purification and Properties

H-Phe-Pro-Ala-pNA has been used in studies for enzyme purification and characterizing enzyme properties. For example, in the purification and characterization of alkaline proteases from Bacillus spp., substrates including H-Phe-Pro-Ala-pNA were utilized. These studies are fundamental in understanding the behavior of specific enzymes under various conditions, which has implications in biotechnology and industrial applications (Kumar et al., 1999).

Safety And Hazards

When handling “H-Phe-Pro-Ala-pNA”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYNDHOCCCUVDQ-YSSFQJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90782545
Record name L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Phe-Pro-Ala-pNA

CAS RN

201738-99-0
Record name L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90782545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Phe-Pro-Ala-pNA
Reactant of Route 2
Reactant of Route 2
H-Phe-Pro-Ala-pNA
Reactant of Route 3
H-Phe-Pro-Ala-pNA
Reactant of Route 4
H-Phe-Pro-Ala-pNA
Reactant of Route 5
H-Phe-Pro-Ala-pNA
Reactant of Route 6
H-Phe-Pro-Ala-pNA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.